molecular formula C16H16ClNO2 B2630028 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid CAS No. 1406474-20-1

5-chloro-2-[(3-phenylpropyl)amino]benzoic acid

Cat. No.: B2630028
CAS No.: 1406474-20-1
M. Wt: 289.76
InChI Key: PYVLOOBHYNPWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid is a benzoic acid derivative characterized by a chloro substituent at the 5-position of the aromatic ring and a 3-phenylpropylamino group at the 2-position (Fig. 1). This compound is synthesized via multi-step organic reactions, including condensation and substitution processes, as inferred from related syntheses of structurally similar molecules . It is commercially available with a purity of 95% and is primarily used in research settings .

Properties

IUPAC Name

5-chloro-2-(3-phenylpropylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-13-8-9-15(14(11-13)16(19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVLOOBHYNPWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid typically involves the reaction of 5-chloro-2-aminobenzoic acid with 3-phenylpropylamine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic substitution of the amino group by the 3-phenylpropylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(3-phenylpropyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

5-chloro-2-[(3-phenylpropyl)amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3-phenylpropyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoic Acid Core

The biological and chemical properties of benzoic acid derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Compound Name Substituents (Position) Molecular Weight Key Functional Differences Biological Activity/Application References
5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid -Cl (5), -(CH₂)₃Ph-NH (2) 303.78 g/mol Chloro and phenylpropylamino groups Research use; potential enzyme modulation
5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid (NPPB) -NO₂ (5), -(CH₂)₃Ph-NH (2) 314.31 g/mol Nitro group instead of chlorine Chloride channel inhibitor; research tool
Efpladib (4-{3-[5-Chloro-2-(sulfonamide)ethyl-1H-indol-3-yl]propyl}benzoic acid) Complex indole-sulfonamide substituents ~600 g/mol Indole core, sulfonamide, and extended chain Cytosolic phospholipase A2α inhibitor
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid -Cl (5), -OCH₂(2-Cl-Ph) (2) 295.15 g/mol Ether linkage with chlorobenzyl group Unknown; structural analog for synthesis
Methyl 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]benzoate -Cl (5), -O(CH₂)₃NH (2), ester group 377.63 g/mol Dichlorophenoxypropylamino and ester Intermediate in pharmaceutical synthesis

Biological Activity

5-Chloro-2-[(3-phenylpropyl)amino]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Information

PropertyDetails
IUPAC NameThis compound
CAS Number1406474-20-1
Molecular FormulaC16H18ClN
Molecular Weight273.78 g/mol

The compound features a benzoic acid moiety substituted with a chloro group and a phenylpropyl amino group, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, the related compound 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) has shown the ability to induce apoptosis in human lens epithelial cells (HLECs), which is relevant in cataract formation research. NPPB was observed to increase oxidative stress and endoplasmic reticulum (ER) stress, leading to cell death through mechanisms involving calcium ion influx and activation of apoptotic pathways .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Chloride Channels : Similar compounds like NPPB act as chloride channel blockers, which can disrupt cellular ion homeostasis.
  • Induction of Apoptosis : Increased intracellular calcium levels lead to the activation of stress-related proteins such as JNK and caspases, promoting apoptosis.
  • Oxidative Stress : The compound may enhance reactive oxygen species (ROS) production, contributing to cellular damage and apoptosis .

Study on Apoptosis Induction

A study evaluated the effects of NPPB on HLECs, revealing that treatment with various concentrations led to a significant decrease in cell viability (IC50 = 53.36 µM). The study highlighted the role of oxidative stress in promoting apoptosis, as evidenced by increased levels of ROS and altered expression of apoptosis-related proteins such as Bcl-2 and BAX .

GPR35 Agonism

Another aspect of biological activity includes the activation of GPR35, a receptor involved in various physiological processes. NPPB was shown to activate GPR35 pathways, leading to intracellular calcium mobilization in HEK293 cells. This suggests potential implications for gastrointestinal and immune responses .

Biological Activity Summary

Activity TypeObserved EffectReference
Apoptosis InductionDecreased cell viability in HLECs
Oxidative StressIncreased ROS production
GPR35 ActivationCalcium mobilization in HEK293 cells

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionBiological Effect
NPPBChloride channel blocker, GPR35 agonistInduces apoptosis in HLECs
Other Benzoic AcidsVaries by substitution patternAnticancer activity reported

Q & A

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For DMSO stocks, aliquot to avoid freeze-thaw cycles and test stability via HPLC every 6 months. Degradation products (e.g., hydrolyzed amide bonds) appear as new peaks in chromatograms .

Notes on Evidence Utilization

  • Synthesis and characterization methods are inferred from structurally related compounds in .
  • Biological activity hypotheses are based on analog studies (e.g., NPPB in ).
  • Computational and assay design recommendations derive from receptor interaction analyses in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.